Cas no 2229370-45-8 (2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene)

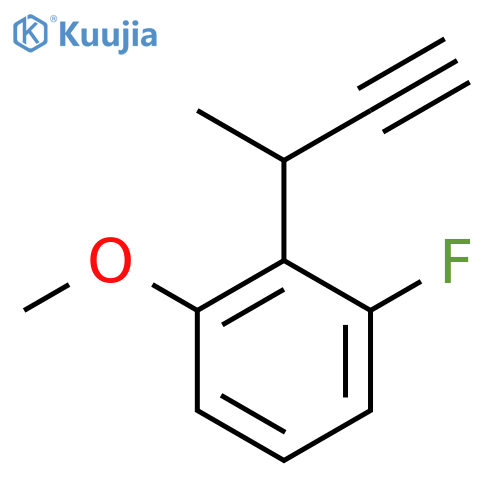

2229370-45-8 structure

商品名:2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene

- EN300-1810975

- 2229370-45-8

-

- インチ: 1S/C11H11FO/c1-4-8(2)11-9(12)6-5-7-10(11)13-3/h1,5-8H,2-3H3

- InChIKey: GENBUBOMLCSLJL-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1C(C#C)C)OC

計算された属性

- せいみつぶんしりょう: 178.079393132g/mol

- どういたいしつりょう: 178.079393132g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 9.2Ų

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1810975-0.5g |

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |

2229370-45-8 | 0.5g |

$1165.0 | 2023-09-19 | ||

| Enamine | EN300-1810975-0.05g |

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |

2229370-45-8 | 0.05g |

$1020.0 | 2023-09-19 | ||

| Enamine | EN300-1810975-2.5g |

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |

2229370-45-8 | 2.5g |

$2379.0 | 2023-09-19 | ||

| Enamine | EN300-1810975-0.1g |

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |

2229370-45-8 | 0.1g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1810975-1.0g |

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |

2229370-45-8 | 1g |

$1214.0 | 2023-06-02 | ||

| Enamine | EN300-1810975-10g |

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |

2229370-45-8 | 10g |

$5221.0 | 2023-09-19 | ||

| Enamine | EN300-1810975-1g |

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |

2229370-45-8 | 1g |

$1214.0 | 2023-09-19 | ||

| Enamine | EN300-1810975-5.0g |

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |

2229370-45-8 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-1810975-10.0g |

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |

2229370-45-8 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1810975-0.25g |

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene |

2229370-45-8 | 0.25g |

$1117.0 | 2023-09-19 |

2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

2229370-45-8 (2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬